8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione - 369608-51-5

8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3121218
CAS Number: 369608-51-5
Molecular Formula: C19H24N4O2S
Molecular Weight: 372.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Purine-2,6-diones, also known as xanthines, represent a class of heterocyclic compounds with a wide range of biological activities. These compounds are structurally related to naturally occurring purine bases like adenine and guanine, which are essential components of DNA and RNA. Research on purine-2,6-dione derivatives focuses on exploring their potential as therapeutic agents for various diseases. [, , , , , , , , , , ]

Synthesis Analysis
  • Alkylation and Substitution Reactions: These methods often utilize 8-bromo-substituted purine-2,6-diones as starting materials. Subsequent reactions with different alkylating agents or nucleophiles allow for the introduction of diverse substituents at the 7 and 8 positions of the purine core. [, , , , , ]
  • Cyclization Reactions: These strategies involve building the purine ring system from acyclic precursors through a series of condensation and cyclization reactions. [, ]
Molecular Structure Analysis
  • Nucleophilic Substitution: The presence of electron-withdrawing groups like bromine at the 8-position makes these compounds susceptible to nucleophilic substitution reactions with amines and other nucleophiles. [, , , , ]
  • Condensation Reactions: The carbonyl groups at positions 2 and 6 can participate in condensation reactions with amines and hydrazines, leading to the formation of various heterocyclic derivatives. [, ]
Mechanism of Action
  • Adenosine Receptor Antagonists: Several studies have investigated the potential of these compounds as antagonists for adenosine receptors, particularly the A2A receptor subtype. These receptors are involved in various physiological processes, including neurotransmission, inflammation, and immune responses. [, , , , ]
  • Protein Kinase Inhibitors: Some purine-2,6-dione derivatives have been identified as inhibitors of protein kinases, enzymes involved in cell signaling pathways. [, , ]
  • DNA Damage Response Inhibitors: Certain compounds in this class have shown the ability to inhibit the DNA damage response, a cellular pathway involved in repairing DNA damage and maintaining genomic integrity. []
Physical and Chemical Properties Analysis

The physical and chemical properties of purine-2,6-dione derivatives are influenced by the nature and position of substituents on the purine ring. These properties can significantly impact their solubility, stability, and bioavailability. [, ]

Applications
  • Treatment of Parkinson's Disease: Adenosine A2A receptor antagonists have shown potential as therapeutic agents for Parkinson's disease, a neurodegenerative disorder. Several studies have demonstrated that these compounds can improve motor symptoms and potentially slow disease progression. [, , , ]
  • Anti-Cancer Agents: The ability of some purine-2,6-dione derivatives to inhibit DNA repair pathways suggests their potential as anti-cancer agents. By disrupting DNA repair mechanisms, these compounds may enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. []
  • Anti-Inflammatory and Immunomodulatory Agents: The modulation of adenosine receptors by certain purine-2,6-dione derivatives has implications for their potential use as anti-inflammatory and immunomodulatory agents. []
  • Antiviral Agents: Research has shown that some purine-2,6-dione derivatives can act as inhibitors of viral enzymes, suggesting their potential as antiviral agents. []

CH-13584 (KHL-8425)

  • Compound Description: CH-13584, chemically known as 1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl], is a xanthine derivative investigated for its antitussive properties. [] Research indicates that CH-13584 does not interact with the adenosine A1 receptor and shows weaker inhibition of cyclic nucleotide phosphodiesterase compared to theophylline. [] Moreover, it exhibits less potent bronchodilator effects in vitro and in vivo than theophylline. []
  • Relevance: CH-13584 shares the core structure of 1H-purine-2,6-dione with 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione. Both compounds belong to the xanthine class of compounds. []

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a crucial starting material in synthesizing various substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. [] It allows for introducing substituents at the 8-position while keeping the N7 position unsubstituted by employing a thietanyl protecting group. []
  • Relevance: 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione shares the core purine-2,6-dione structure with 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione. The presence of a bromine atom at the 8-position in the former allows for further modifications, highlighting the versatility of this position for introducing diverse substituents as seen in the target compound. []

Linagliptin

  • Compound Description: Linagliptin, chemically known as 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in managing type 2 diabetes. [, ] The drug exhibits high efficacy and tolerability with a low risk of hypoglycemia. [, ] It primarily undergoes fecal excretion with minimal metabolism. []
  • Relevance: Similar to 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, linagliptin possesses the central 3-methyl-3,7-dihydro-1H-purine-2,6-dione core. [, ] This structural similarity suggests that both compounds belong to a similar chemical class and might exhibit overlapping pharmacological properties. [, ]

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This particular compound emerged as a potent inhibitor of protein kinase CK2, displaying an IC50 value of 8.5 μM in vitro. [] Its identification stemmed from molecular docking studies and subsequent biochemical validation. []
  • Relevance: This compound shares a significant structural resemblance with 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione. Both molecules possess the 3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione scaffold, indicating a common structural basis. [] The variation lies in the substituent at the 8-position, highlighting how subtle modifications on this scaffold can lead to different biological activities. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, along with its 8-alkylamino substituted derivatives, exhibited significant cardiovascular activity. [] It demonstrated potent prophylactic antiarrhythmic activity in experimental models. []
  • Relevance: This compound and 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione share the central 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core structure. [] The presence of various substitutions on the 7th position in both compounds indicates that this region might be amenable to modifications for modulating biological activity. []

MSX-3

  • Compound Description: MSX-3, chemically known as 3,7-dihydro-8-[(1E)-2-(3-ethoxyphenyl)ethenyl]-7 methyl-3-[3-(phosphooxy)propyl-1-(2 propynil)-1H-purine-2,6-dione, is an adenosine A2A receptor antagonist. [] Its effects on cannabinoid self-administration are dose-dependent. [] Lower doses of MSX-3 decrease self-administration, likely by blocking presynaptic A2A receptors in the striatum. [] Conversely, higher doses increase self-administration, possibly due to blockade of postsynaptic A2A receptors in striatopallidal neurons. []
  • Relevance: MSX-3 and the target compound both belong to the purine-2,6-dione class of compounds. [] Despite differences in their substituents, their shared core structure suggests potential overlap in their pharmacological profiles. []

SCH-442416

  • Compound Description: SCH-442416, chemically known as 2-(2-furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, is a preferential presynaptic adenosine A2A receptor antagonist. [] In studies, it significantly shifted the THC self-administration dose-response curves to the right, suggesting an antagonistic effect on the reinforcing properties of THC. []
  • Relevance: While structurally distinct from 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, SCH-442416's classification as an adenosine A2A receptor antagonist links it to the broader field of adenosine receptor modulation. [] This connection implies potential shared pathways or mechanisms of action, even in the absence of close structural similarity. []

KW-6002

  • Compound Description: KW-6002, also known as (E)-1, 3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione, acts as a preferential postsynaptic adenosine A2A receptor antagonist. [, , , ] It demonstrates the ability to potentiate the reinforcing effects of THC, evidenced by a leftward shift in the THC self-administration dose-response curves. [] Furthermore, KW-6002 displays antiparkinsonian activity in preclinical models and exhibits selective distribution to the striatum in the brain. [, , ] It can reverse the increased gene expression of preproenkephalin in the dopamine-depleted striatum. [] Additionally, KW-6002 inhibits the development of sensitized responses to L-DOPA in mouse models of Parkinson's disease. []
  • Relevance: KW-6002, similar to 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, belongs to the purine-2,6-dione family. [, , , ] The shared core structure, despite differences in the substituents, suggests potential similarities in their pharmacological profiles. [, , , ]

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: Identified as a novel inhibitor of the SARS coronavirus helicase, this compound exhibits dual inhibitory effects. [] It disrupts both the ATP hydrolysis activity and the double-stranded DNA unwinding capabilities of the helicase enzyme. [] These inhibitory actions are achieved with IC50 values of 8.66 ± 0.26 μM and 41.6 ± 2.3 μM, respectively. [] Notably, the compound does not display cytotoxicity at concentrations up to 80 μM. []
  • Relevance: This compound shares a significant structural similarity with 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione. Both molecules contain the 3-methyl-3,7-dihydro-1H-purine-2,6-dione core, and have an alkylthio group at the 8th position, suggesting they may possess similar chemical properties. []
  • Compound Description: This compound is a xanthine phosphodiesterase V (PDE5) inhibitor that has been identified to exist in two distinct crystalline polymorphs. [] These polymorphs, designated as Embodiment 1 and Embodiment 2, exhibit unique powder X-ray diffraction patterns and differential scanning calorimetry profiles. [] They are being explored for their potential in treating various physiological disorders, including erectile dysfunction. []
  • Relevance: This compound and 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione both belong to the purine-2,6-dione class of compounds, indicating a shared basic structure. [] The presence of different substituents highlights the potential for diverse pharmacological activities within this class. []

8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione

  • Compound Description: This molecule stands out as a potent myeloperoxidase (MPO) inhibitor discovered through a combination of rational design and high-throughput virtual screening. [] This compound effectively inhibits MPO's chlorination activity and prevents MPO-mediated low-density lipoprotein oxidation. [] Mechanistically, it acts by trapping MPO in its Compound II state without causing irreversible inactivation. []
  • Relevance: This compound shares a remarkable structural similarity with 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, both featuring the 3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione scaffold. [] They differ in the substituent at the 8-position, highlighting how structural modifications on this core can impact biological activity and target specificity. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 functions as a dual antagonist of both adenosine A1 and A2A receptors. [] It exhibits high affinity for both receptors, with a stronger affinity for A2A. [] This compound demonstrates efficacy in animal models of Parkinson's disease, showing neuroprotective effects and improving motor impairments. [] Moreover, ASP5854 enhances cognitive function, suggesting potential therapeutic benefits for cognitive disorders. []
  • Relevance: Although structurally different from 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, ASP5854's interaction with adenosine receptors indirectly relates it to the research field. [] This connection arises because adenosine receptors are known to influence the activity of various signaling pathways within the central nervous system, including those potentially modulated by purine derivatives like 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione. []

ST1535

  • Compound Description: ST1535, chemically identified as 2 butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-xylamine, acts as an antagonist of adenosine A2A receptors. [] It displays a higher affinity for "typical" A2A receptors found predominantly in the striatum compared to "atypical" A2A receptors found more abundantly in the hippocampus and cortex. []
  • Relevance: While structurally distinct from 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, ST1535's classification as an adenosine A2A receptor antagonist connects it to the same broader research area. [] This shared pharmacological target, even without close structural resemblance, implies the possibility of overlapping downstream effects or interactions with common signaling pathways. []

8-Cyclopentyl-3, 7-dihydro-1,3-dipropyl-1H-purine-2,6-dione (DPCPX)

  • Compound Description: DPCPX is a selective adenosine A1 receptor antagonist. [] This compound is often used in research to investigate the role of adenosine A1 receptors in various physiological processes. []
  • Relevance: DPCPX shares the core purine-2,6-dione structure with 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, emphasizing the importance of this scaffold in interacting with adenosine receptors. [] While their substituents differ, highlighting the selectivity variations within this class of compounds, their shared core structure suggests they might have some overlapping pharmacological properties. []

8-SPT

  • Compound Description: 8-SPT functions as a non-selective antagonist of both adenosine A1 and A2 receptors. [] Due to its ability to block both receptor subtypes, 8-SPT is a valuable tool for studying the combined effects of A1 and A2 receptor antagonism. []
  • Relevance: While not structurally identical to 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, 8-SPT's classification as an adenosine receptor antagonist, specifically targeting both A1 and A2 subtypes, links it to the broader research domain. [] This connection stems from the known influence of adenosine receptors on various signaling pathways in the central nervous system, including those potentially modulated by purine-based compounds like the target molecule. []

Properties

CAS Number

369608-51-5

Product Name

8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-butylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Molecular Formula

C19H24N4O2S

Molecular Weight

372.49

InChI

InChI=1S/C19H24N4O2S/c1-3-4-13-26-19-20-16-15(17(24)21-18(25)22(16)2)23(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25)

InChI Key

UFGOWXAGIUIYSM-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.